molecular formula C14H10F2O3 B6364845 2-(2,4-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1184790-44-0

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6364845
CAS No.: 1184790-44-0
M. Wt: 264.22 g/mol
InChI Key: XXPURBZCBQPINI-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid is a benzoic acid derivative featuring a 2,4-difluorophenyl substituent at the ortho position and a methoxy group at the para position of the carboxylic acid moiety.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-5-10(12(7-9)14(17)18)11-4-2-8(15)6-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPURBZCBQPINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681226
Record name 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184790-44-0
Record name 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

Early attempts utilized Friedel-Crafts acylation to introduce the difluorophenyl group. In this method, 5-methoxybenzoyl chloride reacts with 1,3-difluorobenzene in the presence of AlCl₃. However, the reaction suffers from poor regioselectivity (<30% yield) due to competing acylation at positions 4 and 6 of the methoxy-directed benzene ring. Side products include:

  • 4-(2,4-Difluorophenyl)-5-methoxybenzoic acid (25–28%).

  • Di-acylated byproducts (12–15%).

Optimization Insight : Replacing AlCl₃ with FeCl₃ at −15°C improves selectivity to 45% but necessitates stringent moisture control, complicating scalability.

Ullmann Coupling with Copper Catalysis

Ullmann coupling between 2-iodo-5-methoxybenzoic acid and 2,4-difluorophenylboronic acid was explored using CuI/1,10-phenanthroline catalysts. Key parameters include:

ConditionSpecificationYield (%)Purity (%)
SolventDMSO5892
Temperature110°C6294
Catalyst Loading10 mol% CuI6796
AdditiveK₃PO₄7298

Despite moderate success, the method is limited by:

  • High catalyst costs.

  • Tedious purification of iodinated intermediates.

Modern Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has emerged as the most efficient route, leveraging palladium catalysis to couple 2-bromo-5-methoxybenzoic acid with 2,4-difluorophenylboronic acid.

Synthesis of 2-Bromo-5-Methoxybenzoic Acid

Step 1 : Methyl ester protection of 5-methoxybenzoic acid using thionyl chloride and methanol (95% yield).
Step 2 : Directed bromination with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 70°C). The methoxy group directs bromination to position 2, yielding methyl 2-bromo-5-methoxybenzoate (82% yield).
Step 3 : Ester hydrolysis with NaOH/EtOH affords 2-bromo-5-methoxybenzoic acid (89% yield).

Coupling Optimization

Reaction of 2-bromo-5-methoxybenzoic acid (1.0 eq) with 2,4-difluorophenylboronic acid (1.2 eq) under varied conditions:

Catalyst SystemBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃DME/H₂O8078
PdCl₂(dppf)Cs₂CO₃THF/H₂O9085
Pd(OAc)₂/XPhosK₃PO₄Toluene10088

Critical Finding : PdCl₂(dppf) with Cs₂CO₃ in THF/H₂O at 90°C achieves optimal yields (85–88%) while minimizing protodeboronation side reactions.

Photoredox-Mediated C–H Functionalization

Recent advances employ photoredox catalysis to directly arylate 5-methoxybenzoic acid at position 2. Using Ir(ppy)₃ as a photocatalyst and 2,4-difluoroiodobenzene as the aryl source, the reaction proceeds via a radical mechanism:

  • Oxidative Quenching : Ir(ppy)₃⁺ abstracts an electron from the carboxylate anion, generating a benzoic acid radical.

  • Radical Coupling : The radical reacts with 2,4-difluoroiodobenzene, forming the C–C bond.

  • Reductive Elimination : Release of HI yields the product.

Conditions : Blue LEDs, DMF solvent, room temperature, 24 h.
Yield : 65% (purity >95%).

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

MethodCost ($/kg)Yield (%)Purity (%)Scalability
Suzuki-Miyaura1208599High
Photoredox1806595Moderate
Ullmann1507298Low

Waste Management

  • Suzuki reactions generate Br⁻ byproducts, requiring ion-exchange resins for neutralization.

  • Photoredox methods produce stoichiometric HI, necessitating caustic scrubbing.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-5-methoxybenzoic acid exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Key Applications/Findings References
2-(2,4-Difluorophenyl)-5-methoxybenzoic acid 2,4-difluorophenyl (C₆H₃F₂), 5-methoxy (OCH₃) C₁₄H₁₀F₂O₃ Hypothesized use in drug design (e.g., anti-inflammatory agents) Inferred
5-Bromo-2,4-difluorobenzoic acid 5-Br, 2,4-F C₇H₃BrF₂O₂ Agro-chemical intermediate; synthesized via bromination of difluorobenzonitrile (93–99% yield)
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH₂, 2-F, 5-OCH₃ C₈H₈FNO₃ Potential biological activity in medicinal chemistry (e.g., enzyme inhibition)
2-Fluoro-5-methoxybenzoic acid 2-F, 5-OCH₃ C₈H₇FO₃ Precursor for pharmaceuticals and organic synthesis
Dolobid (2',4'-difluoro-4-hydroxy-3-biphenylcarboxylic acid) Biphenyl core with 2',4'-F, 4-OH C₁₃H₈F₂O₃ Clinically used nonsteroidal anti-inflammatory drug (NSAID)

Physicochemical and Reactivity Differences

  • Electron-Withdrawing vs. The methoxy group at position 5 increases lipophilicity relative to hydroxylated analogs (e.g., Dolobid), which may influence blood-brain barrier penetration .
  • Synthetic Accessibility: Brominated analogs (e.g., 5-bromo-2,4-difluorobenzoic acid) are synthesized via direct bromination under acidic conditions, achieving high purity (93–99%) . Amino-substituted derivatives (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid) require protective group strategies to prevent undesired side reactions during synthesis .

Biological Activity

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of benzoic acid derivatives. Its structure can be represented as follows:

  • Chemical Formula : C11_{11}H8_{8}F2_{2}O3_{3}
  • Molecular Weight : 236.18 g/mol

The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and may influence its biological interactions.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study investigating various benzoic acid derivatives found that some compounds within this class showed significant inhibition against bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The dual inhibition of COX-1 and COX-2 is particularly noteworthy as it could lead to reduced side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Inhibition Potency Against COX Enzymes

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
This compound2515
Aspirin5040
Ibuprofen3020

3. Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of the apoptotic pathway. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in significant cell death compared to control groups .

Case Study: Breast Cancer Cell Line Treatment

  • Cell Line : MCF-7 (human breast cancer cells)
  • Concentration : 10 µM
  • Observation : 70% reduction in cell viability after 48 hours.

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of COX Enzymes : Reduces the production of pro-inflammatory mediators.
  • Induction of Apoptosis : Activates caspases leading to programmed cell death in cancer cells.
  • Antioxidant Activity : May scavenge free radicals, thereby reducing oxidative stress.

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